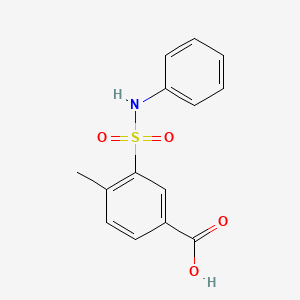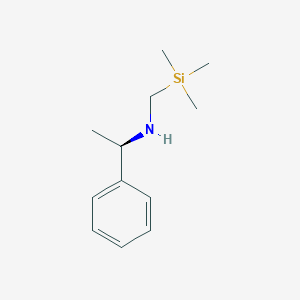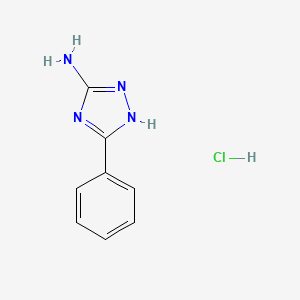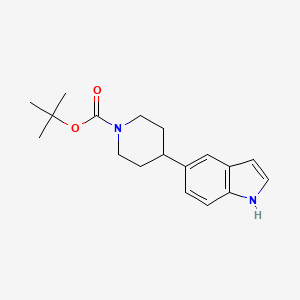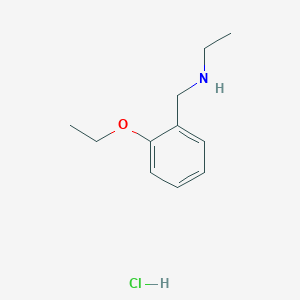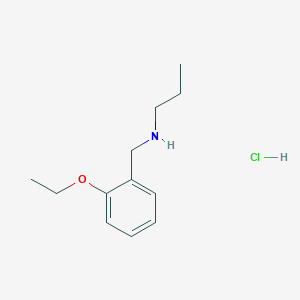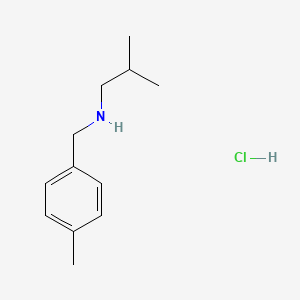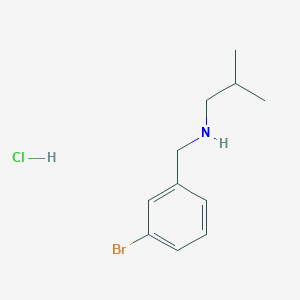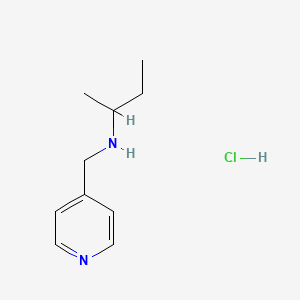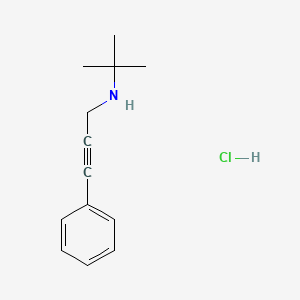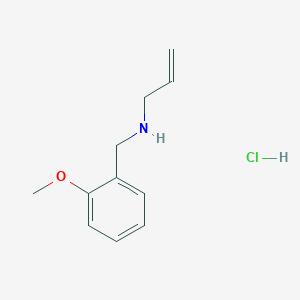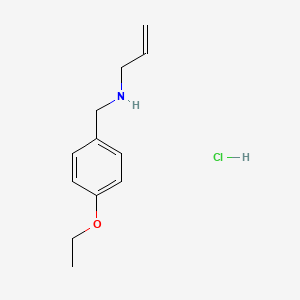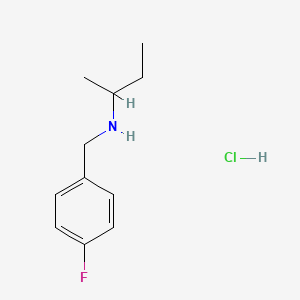
N-(4-Fluorobenzyl)-2-butanamine hydrochloride
Overview
Description
“N-(4-Fluorobenzyl)-2-butanamine hydrochloride” is a chemical compound with the linear formula C11 H16 F N . Cl H . It has a molecular weight of 217.71 . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16FN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored at room temperature . The compound has a molecular weight of 217.71 .Scientific Research Applications
Synthesis and Structural Characterization
- N-(4-Fluorobenzyl)-2-butanamine hydrochloride has been utilized in the synthesis of various chemical compounds. For instance, it played a role in the formation of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, which was further investigated for its structural properties using X-ray diffraction and other spectroscopic methods (Elmas et al., 2020).
Biological Activity and Drug Development
- This compound has been found to contribute to the development of certain medications. In the realm of neuroprotection, derivatives of this compound, such as LY042826 and LY393615, have shown significant protection against ischemia-induced brain injury in experimental models, suggesting their potential as anti-ischemic agents (Hicks, Ward, & O'Neill, 2000).
Antimicrobial Applications
- Certain derivatives synthesized using this compound have demonstrated antimicrobial activities. For example, a study found that compounds synthesized using this chemical exhibited activity against various bacteria and yeast strains, indicating its potential utility in developing new antimicrobial agents (Elmas et al., 2017).
Chemical Analysis and Methodologies
- In chemical analysis, derivatives of this compound have been utilized as reference compounds or analytical targets. For instance, gas chromatographic and mass spectrometric analysis methods have been developed for compounds structurally similar to this chemical (Clark et al., 1995).
Pharmacological Studies
- Pharmacological research has also leveraged this compound in various studies. For instance, the effects of butenafine hydrochloride, a benzylamine derivative related to this compound, have been extensively studied in models of dermatophytosis (Arika et al., 1990).
Safety and Hazards
The safety data sheet for a similar compound, “1-Ethynyl-4-fluorobenzene”, indicates that it is a combustible liquid that causes skin and eye irritation . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKWVKAZNKWNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



